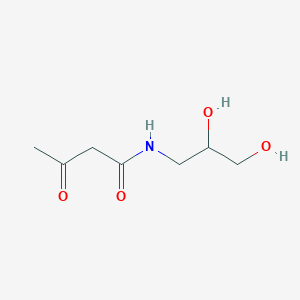

N-(2,3-Dihydroxypropyl)-3-oxobutanamide

Description

N-(2,3-Dihydroxypropyl)-3-oxobutanamide is a synthetic amide derivative characterized by a 3-oxobutanamide backbone linked to a 2,3-dihydroxypropyl group. The dihydroxypropyl group enhances solubility in polar solvents, while the 3-oxobutanamide moiety may confer reactivity in nucleophilic or coordination-driven processes.

Properties

CAS No. |

160173-41-1 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

N-(2,3-dihydroxypropyl)-3-oxobutanamide |

InChI |

InChI=1S/C7H13NO4/c1-5(10)2-7(12)8-3-6(11)4-9/h6,9,11H,2-4H2,1H3,(H,8,12) |

InChI Key |

CXYMELMXILSGIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NCC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,3-Dihydroxypropyl) Arylamides

Example : (S)-N-(2,3-Dihydroxypropyl)benzamide (Synthesis: )

- Structural Similarities : Both compounds feature a dihydroxypropyl group attached to an amide nitrogen.

- Key Differences : The target compound has a 3-oxobutanamide chain, whereas this analog substitutes the ketone with an aromatic benzamide.

- Functional Implications: The benzamide in the analog serves as a directing group for metal-catalyzed C–H bond activation, leveraging the N,O-bidentate coordination sites . The 3-oxobutanamide in the target compound may exhibit distinct reactivity due to the α-keto group, enabling keto-enol tautomerism or chelation with metal ions.

- Synthesis : The analog is synthesized via enantioselective oxidative esterification, achieving high optical purity .

3-Oxobutanamide Derivatives

Example : N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide ()

- Structural Similarities : Both share the 3-oxobutanamide core.

- Key Differences : The analog includes a dithiolane ring and a methylphenyl substituent instead of the dihydroxypropyl group.

- Functional Implications :

Hydroxyalkyl Amides and Esters

Examples :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a branched hydroxyalkyl group and benzamide.

- (8Z)-2,3-Dihydroxypropyl heptadec-8-enoate (): A dihydroxypropyl ester of an unsaturated fatty acid.

- Key Comparisons :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes : The enantioselective synthesis of dihydroxypropyl amides () suggests methods to optimize the target compound’s stereochemistry for biomedical use .

- Biomedical Relevance : Iodinated analogs () demonstrate the dihydroxypropyl group’s role in enhancing biocompatibility and solubility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.